Propachlor-2-hydroxy

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

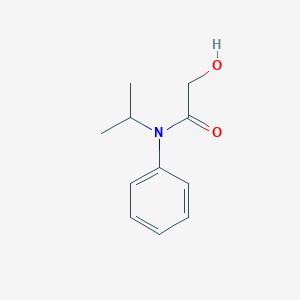

2-hydroxy-N-phenyl-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9(2)12(11(14)8-13)10-6-4-3-5-7-10/h3-7,9,13H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXCYTBWTKRHMFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1)C(=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis and Characterization of Propachlor-2-hydroxy: A Review of Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Propachlor-2-hydroxy, a recognized metabolite of the widely used chloroacetanilide herbicide Propachlor, serves as a critical analytical standard for environmental monitoring and toxicological studies. This guide provides a comprehensive overview of the currently available information regarding its synthesis and characterization. However, it is important to note at the outset that detailed, publicly accessible experimental protocols for the synthesis of this compound are scarce. The synthesis of this and similar herbicide metabolites for use as analytical reference standards is often proprietary information held by commercial suppliers. This document, therefore, focuses on the known metabolic pathways that produce this compound and the analytical techniques used for its characterization, drawing from the broader literature on Propachlor metabolism.

Introduction

Propachlor (2-chloro-N-isopropylacetanilide) is a pre-emergence herbicide used for the control of annual grasses and some broadleaf weeds. Its fate in the environment is a subject of significant research, with a focus on its degradation and the formation of various metabolites. Among these, hydroxylated derivatives such as this compound are of interest due to their potential for altered toxicity and mobility in soil and water systems. The availability of pure this compound as an analytical standard is essential for its accurate detection and quantification in environmental and biological samples.

Metabolic Pathway of Propachlor

The formation of this compound is a result of the metabolic breakdown of the parent Propachlor molecule in soil, plants, and microorganisms. The primary metabolic transformations of chloroacetanilide herbicides involve the substitution of the chlorine atom, often through conjugation with glutathione, followed by further degradation. Hydroxylation of the aromatic ring is another key metabolic step.

Figure 1. Simplified metabolic pathway of Propachlor leading to the formation of this compound and other metabolites.

Synthesis of this compound

It is critical to emphasize that any attempt to synthesize this compound should be conducted by trained chemists in a controlled laboratory setting, with appropriate safety precautions.

Characterization of this compound

The characterization of this compound is crucial for its confirmation as an analytical standard. The primary methods used for the characterization of such compounds include mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound. This data is vital for its identification in complex environmental samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the chemical structure of the molecule, confirming the positions of the hydroxyl group and other substituents on the aromatic ring and the N-isopropyl group.

The workflow for the characterization of a synthesized or purchased standard of this compound would typically follow the steps outlined below.

Figure 2. General workflow for the characterization of a this compound analytical standard.

Quantitative Data

Due to the lack of publicly available synthesis and characterization reports, a structured table of quantitative data (e.g., reaction yields, specific spectroscopic data) cannot be provided at this time. Researchers are advised to obtain the certificate of analysis from the commercial supplier when purchasing this compound as a reference standard. This document will contain specific data on the purity and identity of the supplied material.

Conclusion

While this compound is a known and important metabolite of the herbicide Propachlor, detailed information regarding its synthesis is not publicly available. The characterization of this compound relies on standard analytical techniques such as mass spectrometry and NMR spectroscopy. For researchers and scientists in the fields of environmental science and drug development, the most reliable source of this compound is through reputable chemical suppliers who can provide a certified analytical standard with accompanying characterization data. Further research and publication in the area of herbicide metabolite synthesis would be beneficial to the scientific community.

In-Depth Technical Guide to Propachlor-2-hydroxy: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propachlor-2-hydroxy, scientifically known as 2-hydroxy-N-(1-methylethyl)-N-phenylacetamide, is a principal metabolite of the chloroacetamide herbicide Propachlor. The environmental fate and toxicological profile of Propachlor are intrinsically linked to the chemical behavior of its metabolites. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to this compound, serving as a vital resource for researchers in environmental science, toxicology, and drug development.

Chemical Structure and Properties

This compound is formed through the hydroxylation of the parent compound, Propachlor. This biotransformation significantly alters the physicochemical properties of the molecule, influencing its environmental mobility, persistence, and biological interactions.

Structure:

-

Systematic Name: 2-hydroxy-N-(1-methylethyl)-N-phenylacetamide

-

Common Synonym: Propachlor alcohol

-

Molecular Formula: C₁₁H₁₅NO₂

-

Molecular Weight: 193.24 g/mol

The structure of this compound is characterized by an N-isopropylacetanilide backbone with a hydroxyl group replacing the chlorine atom present in the parent Propachlor molecule.

Chemical and Physical Properties

A summary of the available quantitative data for this compound is presented below. It is important to note that experimentally determined data for this metabolite is limited, and some values are computed.

| Property | Value | Source |

| Molecular Weight | 193.24 g/mol | Computed |

| Molecular Formula | C₁₁H₁₅NO₂ | - |

| XLogP3 | 1.1 | Computed |

| Hydrogen Bond Donor Count | 1 | Computed |

| Hydrogen Bond Acceptor Count | 2 | Computed |

| Rotatable Bond Count | 3 | Computed |

| Exact Mass | 193.110278721 | Computed |

| Monoisotopic Mass | 193.110278721 | Computed |

| Topological Polar Surface Area | 49.6 Ų | Computed |

| Heavy Atom Count | 14 | Computed |

| Formal Charge | 0 | Computed |

| Complexity | 208 | Computed |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for further research. The following methodologies are based on established procedures for the analysis of Propachlor and its metabolites.

1. Extraction of this compound from Soil Samples

This protocol is adapted from the US Environmental Protection Agency (EPA) method for the analysis of Propachlor and its metabolites in soil.[1][2]

-

Objective: To extract this compound and other metabolites from soil samples for subsequent analysis.

-

Materials:

-

Soil sample

-

Acetonitrile (ACN)

-

Deionized water

-

Soxhlet extraction apparatus

-

Rotary evaporator

-

Methylene chloride

-

Solid Phase Extraction (SPE) cartridges (e.g., SAX and NH2)

-

-

Procedure:

-

A soil sample is subjected to overnight Soxhlet extraction with a 50% acetonitrile in water solution.

-

The resulting extract is concentrated using a rotary evaporator to remove the acetonitrile.

-

The aqueous extract is then partitioned with methylene chloride. The aqueous phase will contain the more polar metabolites, including this compound, while the organic phase will contain the parent Propachlor and less polar metabolites.

-

The aqueous phase containing this compound is further cleaned up using a disposable SAX (Strong Anion Exchange) SPE column.

-

The metabolite is eluted from the SPE column, the eluate is evaporated to dryness and reconstituted in a suitable solvent for analysis.

-

2. Analytical Determination by High-Performance Liquid Chromatography (HPLC)

-

Objective: To quantify the concentration of this compound in the extracted sample.

-

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

C18 analytical column

-

UV detector

-

-

Procedure:

-

The cleaned-up extract containing this compound is injected into the HPLC system.

-

Separation is achieved on a C18 analytical column using a suitable mobile phase.

-

Detection is performed using a UV detector at a wavelength of 210 nm.[2]

-

Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard of this compound.

-

Metabolic Pathways and Logical Relationships

The formation of this compound is a key step in the microbial degradation of Propachlor in the environment. Understanding these pathways is essential for assessing the environmental impact of this herbicide.

Propachlor Degradation Pathway in Soil Bacteria

The following diagram illustrates a simplified metabolic pathway of Propachlor in soil bacteria, leading to the formation of this compound and other metabolites. This pathway is based on studies of Propachlor degradation by bacterial strains such as Acinetobacter and Pseudomonas.[3][4]

Caption: Simplified metabolic pathway of Propachlor in soil bacteria.

Experimental Workflow for Metabolite Analysis

The logical workflow for the extraction and analysis of this compound from environmental samples is depicted in the following diagram.

References

In-depth Technical Guide: Propachlor and its Hydroxylated Metabolite, Propachlor-2-hydroxy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propachlor (2-chloro-N-isopropylacetanilide) is a widely used pre-emergent herbicide for the control of annual grasses and some broadleaf weeds. Its environmental fate and metabolic pathways are of significant interest to researchers in toxicology, environmental science, and drug development. One of its key metabolites is Propachlor-2-hydroxy, scientifically known as 2-hydroxy-N-(1-methylethyl)-N-phenylacetamide. This technical guide provides a comprehensive overview of the available data on Propachlor and its hydroxylated metabolite.

While extensive information is available for the parent compound, Propachlor, specific data for its metabolite, this compound, is limited. Despite a thorough search, a definitive CAS number and experimentally verified molecular weight for 2-hydroxy-N-(1-methylethyl)-N-phenylacetamide could not be identified from the available resources. This highlights a potential area for further chemical and analytical research.

Propachlor: Physicochemical Properties

A summary of the key quantitative data for Propachlor is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 1918-16-7 | [1] |

| Molecular Formula | C11H14ClNO | [1] |

| Molecular Weight | 211.69 g/mol | [1] |

Metabolic Pathways of Propachlor

The metabolism of Propachlor proceeds through several pathways, primarily involving the initial displacement of the chlorine atom. This is often followed by conjugation and further enzymatic modifications. The formation of this compound is a result of the hydrolysis of the chloro group to a hydroxyl group.

General Metabolic Fate

In various biological systems, including soil microorganisms, plants, and animals, Propachlor undergoes significant biotransformation. The primary mechanism of detoxification in many organisms involves the conjugation of Propachlor with glutathione. This reaction is often followed by further metabolism of the glutathione conjugate.

The degradation of Propachlor in soil can lead to the formation of several metabolites, including hydroxylated derivatives like this compound.

Experimental Protocols

Extraction and Analysis of Propachlor and its Metabolites from Soil and Water

1. Sample Preparation:

-

Soil: A representative soil sample is collected and air-dried. The sample is then sieved to remove large debris.

-

Water: A water sample is collected in a clean glass container and stored at a low temperature to prevent degradation.

2. Extraction:

-

Soxhlet Extraction (for soil): A known weight of the prepared soil sample is placed in a Soxhlet extractor and extracted with a suitable organic solvent, such as a mixture of acetone and hexane, for several hours.

-

Liquid-Liquid Extraction (for water): The water sample is acidified, and then extracted multiple times with a non-polar organic solvent like dichloromethane in a separatory funnel.

3. Clean-up:

-

The crude extract is concentrated using a rotary evaporator.

-

The concentrated extract is then passed through a silica gel or Florisil column to remove interfering co-extractives. The column is eluted with a series of solvents of increasing polarity.

4. Analysis:

-

The cleaned-up extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry).

-

Identification of Propachlor and its metabolites is achieved by comparing their retention times and mass spectra with those of analytical standards.

Conclusion

This technical guide provides a summary of the currently available information on Propachlor and its hydroxylated metabolite, this compound. While the physicochemical properties and metabolic pathways of the parent compound are relatively well-documented, there is a clear knowledge gap regarding the specific chemical identifiers and analytical standards for this compound. Further research is warranted to isolate, characterize, and synthesize this metabolite to enable more comprehensive toxicological and environmental risk assessments. The experimental workflows described provide a general framework that can be adapted for future studies focusing on the detection and quantification of Propachlor and its degradation products in various environmental matrices.

References

The Environmental Fate of Propachlor-2-hydroxy: A Technical Whitepaper on its Formation and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propachlor (2-chloro-N-isopropylacetanilide) is an acylanilide herbicide historically used for the pre-emergence control of grass and broadleaf weeds in various crops.[1][2] The environmental persistence and fate of such herbicides are of significant concern, necessitating a thorough understanding of their degradation pathways and the metabolites they form. Microbial degradation is recognized as the primary mechanism of propachlor dissipation from soil.[1] A key metabolite formed during this process is 2-hydroxy-N-isopropylacetanilide, also known as Propachlor-2-hydroxy.[2][3] This technical guide provides a comprehensive overview of the environmental degradation pathways leading to the formation of this compound, summarizes available quantitative data, details relevant experimental protocols, and visually represents the transformation processes.

Formation of this compound

The primary route for the formation of this compound in the environment is through the metabolism of the parent compound, propachlor. Aerobic soil metabolism has been identified as the most significant degradation pathway.[3] The initial step in this transformation involves dehalogenation, where the chlorine atom on the acetamide group of propachlor is replaced by a hydroxyl group, yielding this compound.[2]

Several soil bacteria have been shown to degrade propachlor. While some studies have identified pathways that proceed through other intermediates, the formation of hydroxylated metabolites is a recognized mechanism.[1][2][4] For instance, research has identified 2-hydroxy-N-(l-methylethyl)-N-phenylacetamide (hydroxypropachlor) as a degradate in both irradiated and dark control samples during soil metabolism studies.[3]

Quantitative Data on Propachlor Degradation

Quantitative data on the degradation of this compound itself is limited in the available literature. However, the degradation kinetics of the parent compound, propachlor, provide the context for the formation rate and conditions of its hydroxylated metabolite.

| Parameter | Condition | Value | Reference |

| Aerobic Soil Metabolism Half-life (t½) | Sandy loam soil | 2.7 days (fitted model) | [3] |

| Field Dissipation Time (DT50) | Sandy loam soil | 5 days | [3] |

| Field Dissipation Half-life (t½) | Fields in Iowa, Nebraska, Texas | 1 to 5.8 days | [2] |

| Laboratory Dissipation Half-life (t½) | Ray silt and Wabash silty clay soils | 2 to 14 days | [5] |

| Aqueous Photolysis Half-life (t½) | 30 days irradiation | Stable | [3] |

| Hydrolysis Half-life (t½) | pH 7 | Stable | [3] |

Key Degradation Pathways of Propachlor

Microbial activity is the principal driver of propachlor degradation in soil.[1] Different bacterial species exhibit distinct metabolic pathways. The diagram below illustrates the central pathway involving the formation of this compound, as well as an alternative pathway identified in soil bacteria.

Caption: Major environmental degradation pathways of Propachlor.

This diagram shows two distinct routes. The primary pathway discussed in regulatory assessments leads to this compound via dehalogenation.[2][3] An alternative pathway, observed in specific soil bacteria like Pseudomonas sp. and Acinetobacter sp., also begins with dehalogenation but results in N-isopropylacetanilide, which is then further metabolized to compounds like N-isopropylaniline and catechol.[1][6]

Experimental Protocols

The identification and quantification of this compound and other metabolites rely on sophisticated analytical methodologies. Below are summaries of typical experimental protocols employed in degradation studies.

Aerobic Soil Metabolism Study

-

Objective : To determine the rate and pathway of pesticide degradation in soil under aerobic conditions.

-

Methodology :

-

Soil Treatment : A known mass of sieved soil (e.g., sandy loam) is treated with a solution of radiolabeled (e.g., ¹⁴C) propachlor at a specified concentration (e.g., 6.51 lb a.i./A).[3]

-

Incubation : Samples are incubated in the dark at a constant temperature (e.g., 18.7-31.7°C) and moisture level for a set period (e.g., 30 days).[3] Control samples (dark control) are maintained to distinguish between biotic and abiotic degradation.

-

Sampling : Sub-samples are collected at various time intervals.

-

Extraction : Soil samples are extracted with an organic solvent (e.g., dichloromethane, acetonitrile).

-

Analysis : The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) to separate the parent compound from its metabolites.[7] Identification and quantification are often achieved using Mass Spectrometry (MS) or specific detectors like fluorometric detection after derivatization.[7][8]

-

Analytical Method for Metabolite Quantification

-

Objective : To quantify propachlor and its metabolite, this compound, in environmental samples.

-

Protocol (based on similar compounds) :

-

Sample Homogenization & Extraction : The sample (e.g., soil, water, plant tissue) is homogenized and extracted with a solvent like dichloromethane. The solvent is then evaporated.[7]

-

Clean-up : The residue is redissolved and passed through a solid-phase extraction cartridge (e.g., Extrelut) to remove interfering substances. The target analytes are eluted with a solvent.[7]

-

Concentration : The eluate is evaporated to dryness and the final residue is dissolved in a small, precise volume of solvent (e.g., methanol) for analysis.[7]

-

Instrumental Analysis :

-

Separation : Reverse-phase HPLC with a suitable mobile phase gradient (e.g., acetonitrile/water) is used to separate the compounds.[7]

-

Detection : Mass Spectrometry (GC-MS or LC-MS) is a common, highly specific detection method.[4][8] Alternatively, post-column derivatization followed by fluorometric detection (e.g., excitation at 340 nm, emission at 455 nm) can be used for enhanced sensitivity and selectivity.[7]

-

-

Caption: Generalized workflow for pesticide residue analysis.

Conclusion

This compound is a significant metabolite resulting from the environmental degradation of the herbicide propachlor, primarily through aerobic soil metabolism. The initial dehalogenation of the parent compound is the key formation step. While quantitative data on the persistence of this compound itself is scarce, the rapid degradation of propachlor suggests that its metabolites can be formed relatively quickly in microbially active soils. The analytical methods required to study these pathways, typically involving chromatography coupled with mass spectrometry, are well-established. Further research is needed to fully elucidate the complete environmental degradation pathway of this compound, including its own persistence, mobility, and ultimate fate in soil and water systems.

References

- 1. Characterization of Two Novel Propachlor Degradation Pathways in Two Species of Soil Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Propachlor | C11H14ClNO | CID 4931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. Propachlor degradation by a soil bacterial community - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Propachlor (EHC 147, 1993) [inchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Methods of residue analysis [fao.org]

- 8. cdpr.ca.gov [cdpr.ca.gov]

Microbial Transformation of Propachlor: A Technical Guide to the Formation of Hydroxylated Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the microbial metabolism of the herbicide propachlor, with a specific focus on its conversion to hydroxylated derivatives, a key step in its detoxification and degradation pathway. Understanding these microbial processes is crucial for environmental remediation strategies and for the development of novel biocatalysts.

Introduction to Propachlor and its Microbial Degradation

Propachlor (2-chloro-N-isopropylacetanilide) is a pre-emergence herbicide formerly used for the control of annual grasses and some broadleaf weeds.[1] Its fate in the environment is largely determined by microbial degradation. Several bacterial species have been identified that can utilize propachlor as a source of carbon and energy, transforming it into various intermediate compounds. Key microorganisms in this process include species of Pseudomonas, Acinetobacter, Moraxella, Xanthobacter, and Rhodococcus.[2][3][4]

The microbial metabolism of propachlor proceeds through several key steps, including dehalogenation, amide bond cleavage, and aromatic ring cleavage.[2] A critical but less documented initial step in the detoxification pathway for some chloroacetanilide herbicides is the hydroxylation of the molecule, often mediated by cytochrome P450 monooxygenases.[4] This guide will delve into the specifics of this hydroxylation, drawing on evidence from related compounds to propose a pathway for the formation of hydroxylated propachlor metabolites.

Quantitative Data on Propachlor Metabolism

The efficiency of microbial degradation of propachlor varies among different species and is influenced by environmental conditions. The following table summarizes key quantitative data from studies on propachlor-degrading bacteria.

| Parameter | Microorganism | Value | Reference |

| Generation Time | Pseudomonas sp. strain PEM1 | 3.4 h | [2] |

| Acinetobacter sp. strain BEM2 | 3.1 h | [2] | |

| Michaelis-Menten Constant (Ks) | Pseudomonas sp. strain PEM1 | 0.17 ± 0.04 mM | [2] |

| Acinetobacter sp. strain BEM2 | 0.3 ± 0.07 mM | [2] | |

| Degradation Rate | Pseudomonas sp. strain GCH1 (immobilized) | 1.73 mg propachlor / kg support / day | [5] |

Proposed Metabolic Pathways of Propachlor

The microbial degradation of propachlor can follow different pathways depending on the microorganism. Two primary pathways have been proposed for Pseudomonas sp. strain PEM1 and Acinetobacter sp. strain BEM2, both initiating with the dehalogenation of propachlor to N-isopropylacetanilide.[2] Building on this, and with evidence of cytochrome P450-mediated hydroxylation in Rhodococcus species acting on other chloroacetanilide herbicides, a pathway involving the formation of a hydroxylated intermediate is proposed.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of microbial metabolism of propachlor.

Isolation and Culturing of Propachlor-Degrading Bacteria

Objective: To isolate and cultivate bacterial strains capable of using propachlor as a sole carbon source.

Materials:

-

Soil samples from herbicide-contaminated sites.

-

PJC minimal medium.[2]

-

Propachlor (analytical grade).

-

Petri dishes, flasks, incubator, shaker.

Protocol:

-

Prepare PJC minimal medium supplemented with 45 mg/L propachlor as the sole carbon source.[5]

-

Inoculate 100 mL of the medium in a 250 mL flask with 5 g of soil sample.[2]

-

Incubate at 28-30°C with shaking (150 rpm) for 10 days.[2][5]

-

Perform serial dilutions of the enrichment culture and plate on PJC agar plates containing 1 mM propachlor.

-

Incubate plates at 28-30°C until colonies appear.

-

Isolate distinct colonies and re-streak on fresh plates to ensure purity.

-

Confirm the ability of isolates to grow in liquid PJC medium with propachlor as the sole carbon source by monitoring growth (e.g., optical density at 600 nm).

Identification of Metabolic Intermediates by HPLC and GC-MS

Objective: To identify and quantify propachlor and its metabolites from bacterial cultures.

Materials:

-

Bacterial culture grown on propachlor.

-

Ethyl acetate.

-

Ethanol.

-

Nitrogen gas supply.

-

Centrifuge.

-

HPLC system with a DAD detector and a C18 column.

-

GC-MS system with a suitable capillary column.

-

Analytical standards of propachlor and suspected metabolites.

Protocol:

-

Sample Preparation:

-

Centrifuge a sample of the bacterial culture (e.g., 10 mL) at 10,000 x g for 10 min at 4°C to pellet the cells.[2]

-

Extract the supernatant twice with an equal volume of ethyl acetate.[2]

-

Combine the ethyl acetate fractions and evaporate to dryness under a gentle stream of nitrogen.[2]

-

Redissolve the residue in a small volume of ethanol (e.g., 1 mL) for analysis.[2]

-

-

HPLC-DAD Analysis:

-

Inject the prepared sample into an HPLC system equipped with a C18 column.

-

Use a mobile phase of acetonitrile and water (e.g., 40:60 v/v) at a flow rate of 0.5-1.0 mL/min.[5]

-

Monitor the elution of compounds using a Diode Array Detector (DAD) at a suitable wavelength (e.g., 214 nm).[5]

-

Identify and quantify compounds by comparing retention times and UV spectra with those of analytical standards.

-

-

GC-MS Analysis:

Enzyme Assays for Propachlor Degradation

Objective: To measure the activity of enzymes involved in propachlor degradation, such as cytochrome P450 monooxygenases.

Materials:

-

Cell-free extract from propachlor-induced bacterial cells.

-

Phosphate buffer (pH 7.0-7.5).

-

Propachlor solution.

-

NADPH (for cytochrome P450 assays).

-

Spectrophotometer or HPLC system for product detection.

Protocol:

-

Preparation of Cell-Free Extract:

-

Harvest bacterial cells grown in the presence of propachlor by centrifugation.

-

Wash the cell pellet with phosphate buffer.

-

Resuspend the cells in buffer and lyse them by sonication or French press.

-

Centrifuge the lysate at high speed (e.g., 25,000 x g) to remove cell debris, yielding the cell-free extract.[6]

-

-

Enzyme Activity Assay (General):

-

Set up a reaction mixture containing the cell-free extract, phosphate buffer, and propachlor.

-

For cytochrome P450-mediated reactions, include NADPH as a cofactor.[4]

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C).

-

At different time points, stop the reaction (e.g., by adding a solvent or acid).

-

Analyze the formation of the product (e.g., hydroxylated propachlor) using HPLC or GC-MS as described in section 4.2.

-

Calculate the enzyme activity based on the rate of product formation.

-

Conclusion

The microbial metabolism of propachlor is a complex process involving multiple enzymatic reactions and metabolic pathways. While dehalogenation and subsequent degradation to central metabolites like catechol are well-documented, the initial hydroxylation of propachlor is a critical area of ongoing research. The involvement of cytochrome P450 monooxygenases, particularly in Rhodococcus species, suggests a likely mechanism for the formation of hydroxylated intermediates such as this compound. Further research, employing the detailed protocols outlined in this guide, is needed to fully elucidate the enzymes and kinetics of this hydroxylation step. A comprehensive understanding of these pathways will be instrumental in developing effective bioremediation strategies for propachlor and other chloroacetanilide herbicides.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Characterization of Two Novel Propachlor Degradation Pathways in Two Species of Soil Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Propachlor degradation by a soil bacterial community - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A bifunctional enzyme belonging to cytochrome P450 family involved in the O-dealkylation and N-dealkoxymethylation toward chloroacetanilide herbicides in Rhodococcus sp. B2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

Propachlor-2-hydroxy: A Review of its Place in the Metabolic Fate of Propachlor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the herbicide Propachlor, with a specific focus on its metabolic and degradation pathways, leading to the formation of its metabolite, Propachlor-2-hydroxy. Due to a scarcity of detailed research on this compound itself, this document synthesizes the available information on the parent compound to contextualize the current understanding of this specific metabolite.

Introduction to Propachlor

Propachlor (2-chloro-N-isopropylacetanilide) is a pre-emergence herbicide formerly used to control annual grasses and some broadleaf weeds in various crops.[1] Its use has been discontinued in some regions, such as the European Union, due to concerns about the presence of its metabolites in groundwater.[2] Understanding the metabolism and degradation of Propachlor is crucial for assessing its environmental fate and potential toxicological impact.

Metabolism and Degradation of Propachlor

Propachlor undergoes extensive metabolism in plants, animals, and soil microorganisms. The primary routes of transformation involve conjugation with glutathione and microbial degradation.

Glutathione Conjugation

In plants and animals, the primary metabolic pathway for Propachlor is conjugation with glutathione (GSH).[3][4] This reaction is a nucleophilic displacement of the chlorine atom by the sulfhydryl group of glutathione. This initial conjugate can then be further metabolized through the mercapturic acid pathway.

Microbial Degradation in Soil

Soil microorganisms play a significant role in the degradation of Propachlor.[5][6] Several bacterial strains have been identified that can utilize Propachlor as a source of carbon and energy.[5] These degradation pathways involve a series of enzymatic reactions that break down the herbicide into smaller, less complex molecules.

Two distinct microbial degradation pathways have been proposed, primarily differing in the initial steps of metabolism. These pathways lead to a variety of intermediate metabolites.

Table 1: Key Metabolites of Propachlor

| Metabolite Name | Chemical Formula | Notes |

| This compound | C₁₁H₁₅NO₂ | Formed by hydrolysis of the chloro group. A soil and water metabolite.[3] |

| N-isopropylacetanilide | C₁₁H₁₅NO | Dehalogenated metabolite.[5] |

| N-isopropylaniline | C₉H₁₃N | Intermediate in microbial degradation.[5] |

| Acetanilide | C₈H₉NO | Intermediate in microbial degradation.[5] |

| Acetamide | C₂H₅NO | Intermediate in microbial degradation.[5] |

| Catechol | C₆H₆O₂ | Aromatic ring cleavage product.[5] |

| Propachlor ethanesulfonic acid (ESA) | C₁₁H₁₅NO₄S | A major degradation product found in water. |

Focus: this compound

This compound, chemically known as 2-hydroxy-N-isopropyl-N-phenyl-acetamide, is a metabolite of Propachlor. It is suggested that this compound is formed through the hydrolysis of the 2-chloro-N-isopropylacetanilide parent molecule.[3]

Table 2: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 2-hydroxy-N-isopropyl-N-phenyl-acetamide |

| Synonyms | Propachlor alcohol |

| CAS Number | 42404-06-8 |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molar Mass | 193.24 g/mol |

Experimental Protocols

Detailed, validated experimental protocols for the specific synthesis, isolation, and quantification of this compound are not available in the reviewed literature. However, general methodologies for the synthesis of related acetamide compounds and the analysis of pesticide metabolites can be adapted.

Synthesis

The synthesis of N-phenyl-acetamide derivatives can be achieved through various organic chemistry reactions. For instance, the reaction of a primary amine with an acetylating agent like chloroacetic acid, followed by further modifications, is a common route.[7][8] A plausible, though unverified, route for synthesizing this compound would involve the reaction of N-isopropylaniline with a protected 2-hydroxyacetyl chloride, followed by deprotection.

Analytical Methods

The analysis of Propachlor and its metabolites in environmental and biological samples typically involves chromatographic techniques coupled with mass spectrometry.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for separating components in a mixture. For compounds like Propachlor and its metabolites, reversed-phase columns are commonly used.[9]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for identifying and quantifying pesticide residues. Electrospray ionization (ESI) is a common interface for LC-MS analysis of such compounds.[9]

While these techniques are applicable, specific parameters such as the choice of column, mobile phase composition, and mass spectrometer settings would need to be optimized for the analysis of this compound.

Signaling and Degradation Pathways

No specific signaling pathways involving this compound have been documented. The known pathways relate to the degradation of the parent compound, Propachlor, by soil bacteria. The following diagram illustrates two proposed microbial degradation pathways.

Figure 1. Proposed microbial degradation pathways for Propachlor by two different soil bacteria species.

Toxicology

The toxicological profile of Propachlor has been studied, but there is no specific data available for this compound in the reviewed literature. Propachlor itself is considered to have low acute toxicity but is classified as a likely human carcinogen.[10] It is also associated with developmental and reproductive toxicity.[10] The health risks of other chloroacetamide herbicide metabolites have been investigated, but this data cannot be directly extrapolated to this compound without specific studies.[11]

Conclusion

This compound is an acknowledged metabolite of the herbicide Propachlor, likely formed through hydrolysis. However, a detailed understanding of its chemical and biological properties is severely limited by the lack of dedicated research. While the metabolic fate of Propachlor is relatively well-documented, particularly its degradation by soil microorganisms, this compound remains a data-poor compound. Further research is necessary to elucidate its synthesis, analytical methods for its detection, biological activity, and toxicological profile to fully assess its environmental and health implications.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Propachlor (EHC 147, 1993) [inchem.org]

- 4. Metabolism of 2-chloro-N-isopropylacetanilide (propachlor) in the leaves of corn, sorghum, sugarcane, and barley - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of Two Novel Propachlor Degradation Pathways in Two Species of Soil Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Propachlor degradation by a soil bacterial community - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijper.org [ijper.org]

- 8. Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN103641731A - Method for producing phenylacetamide compound - Google Patents [patents.google.com]

- 10. ewg.org [ewg.org]

- 11. The health risk of acetochlor metabolite CMEPA is associated with lipid accumulation induced liver injury [ouci.dntb.gov.ua]

Propachlor-2-Hydroxy: An In-Depth Technical Guide to its Role as a Soil and Water Contaminant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propachlor, a chloroacetanilide herbicide once widely used for the control of annual grasses and broadleaf weeds, undergoes degradation in the environment to form various metabolites. Among these, propachlor-2-hydroxy, also known as propachlor alcohol, has emerged as a significant contaminant of concern in soil and water systems. Due to its increased persistence and mobility compared to the parent compound, this compound poses a potential risk to environmental and human health. This technical guide provides a comprehensive overview of this compound as a contaminant, including its detection, environmental concentrations, degradation, and toxicological implications.

Environmental Fate and Transport

Propachlor itself has a relatively short half-life in soil, typically ranging from a few days to a few weeks. However, its degradation leads to the formation of more persistent and mobile metabolites, including this compound.

In Soil: Studies have shown that this compound can persist in the soil for extended periods. For instance, in one study, this metabolite was detected in the top 0-6 inches of soil up to 180 days after the application of the parent compound.[1] Its mobility in soil is influenced by factors such as soil type, organic matter content, and pH.

In Water: The higher water solubility of this compound compared to propachlor facilitates its leaching from soil into groundwater and its transport into surface water bodies. Detections of propachlor and its metabolites, including the hydroxy derivative, have been reported in groundwater wells, indicating their potential to contaminate drinking water sources.[1]

Quantitative Data on Environmental Concentrations

The following table summarizes available data on the concentration of this compound and related metabolites in soil. It is important to note that comprehensive data specifically for this compound remains limited, and much of the available information pertains to the parent compound or a mixture of its metabolites.

| Matrix | Contaminant | Concentration Range | Location/Study Details | Reference |

| Soil | Hydroxy-propachlor | Last detection at 30 and 180 days post-application | Field study with Ramrod® 4L and Ramrod® 20G | [1] |

| Soil | Norchloropropachlor and propachlor methylsulfone | Reached relatively low values (≤ 0.053 ppm) | Field study | [1] |

| Groundwater | Propachlor and/or its metabolites | 0.02 - 3.5 ppb | Various wells | [1] |

Experimental Protocols

Analysis of this compound in Soil and Water Samples

This protocol outlines a general procedure for the extraction and analysis of this compound from environmental matrices using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

1. Sample Collection and Preparation:

-

Soil: Collect soil samples from the desired depth and homogenize. Store at -20°C until analysis.

-

Water: Collect water samples in amber glass bottles and store at 4°C.

2. Extraction:

-

Soil:

-

Weigh 10 g of homogenized soil into a centrifuge tube.

-

Add 20 mL of acetonitrile and vortex for 2 minutes.

-

Sonicate for 15 minutes in a water bath.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process twice more with 10 mL of acetonitrile each time.

-

Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of methanol/water (50:50, v/v) for HPLC-MS analysis.

-

-

Water:

-

Filter the water sample through a 0.45 µm membrane filter.

-

For pre-concentration, use solid-phase extraction (SPE) with a C18 cartridge.

-

Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load 100 mL of the filtered water sample onto the cartridge at a flow rate of 5 mL/min.

-

Wash the cartridge with 5 mL of deionized water.

-

Elute the analytes with 5 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute in 1 mL of methanol/water (50:50, v/v).

-

3. HPLC-MS Analysis:

-

HPLC System: A standard HPLC system equipped with a C18 column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

-

Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode.

-

Detection: Monitor the specific m/z transitions for this compound.

The following diagram illustrates the general experimental workflow for the analysis of this compound.

Toxicological Significance and Signaling Pathways

Recent research has begun to shed light on the toxicological effects of chloroacetanilide herbicides and their metabolites. A key mechanism of toxicity appears to be the induction of cellular stress through the destabilization of proteins.

Studies on propachlor have shown that it can induce the misfolding of numerous cellular proteins, particularly those with reactive cysteine residues.[2][3][4] This protein destabilization can disrupt cellular proteostasis and lead to oxidative stress.

Two notable protein targets of propachlor are Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) and Parkinson's disease protein 7 (PARK7/DJ-1).[2][4] The destabilization of these proteins can have significant downstream consequences.

-

GAPDH: Besides its role in glycolysis, GAPDH is involved in various cellular processes, including apoptosis and DNA repair. Its inhibition can lead to metabolic disruption and cell death.

-

PARK7/DJ-1: This protein is known to play a crucial role in protecting cells from oxidative stress. Its dysfunction is associated with neurodegenerative diseases like Parkinson's disease.

The interaction of propachlor with these and other proteins can trigger a cascade of events, leading to increased production of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, cell damage and apoptosis.

The following diagram illustrates a proposed signaling pathway for propachlor-induced cellular toxicity.

Conclusion

This compound is a persistent and mobile environmental contaminant that warrants further investigation. Its presence in soil and water raises concerns about potential long-term ecological and health effects. The ability of its parent compound, propachlor, to induce protein destabilization and oxidative stress highlights a critical mechanism of toxicity that may be shared by its metabolites. Future research should focus on generating more comprehensive quantitative data on the environmental occurrence of this compound, refining analytical methodologies for its detection, and further elucidating the specific signaling pathways involved in its toxicity. This knowledge will be crucial for developing effective risk assessment strategies and potential remediation approaches.

References

Methodological & Application

Application Notes and Protocols for the Preparation of Propachlor-2-hydroxy Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, characterization, and storage of a Propachlor-2-hydroxy analytical standard. This document is intended to guide researchers in obtaining an accurate and reliable standard for quantitative and qualitative analysis.

Introduction

This compound (2-hydroxy-N-(1-methylethyl)-N-phenylacetamide), a metabolite of the herbicide propachlor, is a compound of interest in environmental monitoring, toxicology studies, and drug development research. Accurate quantification of this metabolite requires a well-characterized analytical standard. This document outlines the procedures for preparing a standard solution from a certified reference material, along with methods for its analytical verification and guidelines for proper storage to ensure its integrity.

Materials and Reagents

| Material/Reagent | Grade | Supplier Examples |

| This compound Certified Reference Material (CRM) | >98% Purity | LGC Standards, Honeywell Research Chemicals |

| Methanol | HPLC or LC-MS Grade | Fisher Scientific, Merck, VWR |

| Acetonitrile | HPLC or LC-MS Grade | Fisher Scientific, Merck, VWR |

| Water | Type I (Ultrapure) | Millipore Milli-Q or equivalent |

| Volumetric Flasks (Class A) | 10 mL, 50 mL, 100 mL | Pyrex, Kimble |

| Micropipettes (Calibrated) | Various sizes | Eppendorf, Gilson |

| Analytical Balance | 4 or 5 decimal places | Mettler Toledo, Sartorius |

| Syringe Filters | 0.22 µm PVDF or PTFE | Millipore, Pall |

| Amber Glass Vials | 2 mL with PTFE-lined caps | Agilent, Waters |

Experimental Protocols

Preparation of Stock Standard Solution (1000 µg/mL)

This protocol describes the preparation of a 1000 µg/mL stock solution of this compound.

-

Equilibration: Allow the vial containing the this compound Certified Reference Material (CRM) to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

-

Weighing: Accurately weigh approximately 10 mg of the this compound CRM onto a calibrated analytical balance. Record the exact weight.

-

Dissolution: Quantitatively transfer the weighed CRM to a 10 mL Class A volumetric flask.

-

Solubilization: Add a small amount of HPLC-grade methanol to the flask to dissolve the CRM. Gently swirl the flask to ensure complete dissolution.

-

Dilution to Volume: Once fully dissolved, bring the flask to the 10 mL mark with methanol.

-

Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Calculation of Exact Concentration: Calculate the precise concentration of the stock solution based on the actual weight of the CRM and its purity as stated in the Certificate of Analysis.

-

Formula: Concentration (µg/mL) = (Weight of CRM (mg) × Purity (%)) / Volume of Flask (mL) × 1000

-

-

Storage: Transfer the stock solution to an amber glass vial, label it clearly with the compound name, concentration, preparation date, and solvent, and store it at 2-8°C.

Preparation of Intermediate and Working Standard Solutions

Intermediate and working standard solutions are prepared by serial dilution of the stock solution.

-

Intermediate Standard (100 µg/mL): Pipette 10 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with a mixture of acetonitrile and water (e.g., 50:50 v/v).

-

Working Standards (e.g., 0.1 - 10 µg/mL): Prepare a series of working standards by further diluting the intermediate or stock solution with the mobile phase to be used for analysis.

| Standard | Concentration (µg/mL) | Aliquot of | Volume of Aliquot | Final Volume (mL) | Diluent |

| Stock | 1000 | CRM | 10 mg | 10 | Methanol |

| Intermediate | 100 | Stock Solution | 10 mL | 100 | Acetonitrile/Water (50:50) |

| Working 1 | 10 | Intermediate | 1 mL | 10 | Mobile Phase |

| Working 2 | 1 | Intermediate | 100 µL | 10 | Mobile Phase |

| Working 3 | 0.1 | Working 1 | 100 µL | 10 | Mobile Phase |

Analytical Characterization and Quality Control

The identity and purity of the prepared standard should be verified using appropriate analytical techniques. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable method.

HPLC-UV Method Parameters (Example)

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic: Acetonitrile and Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| UV Detection Wavelength | 210 nm |

| Run Time | 10 minutes |

Quality Control Checks:

-

Purity Assessment: Analyze the highest concentration standard to check for any impurity peaks. The peak purity can be assessed using a Diode Array Detector (DAD).

-

Identity Confirmation: The retention time of the prepared standard should match that of a previously characterized standard, if available.

-

Calibration Curve: Prepare a calibration curve using the working standards to ensure linearity over the desired concentration range. The coefficient of determination (R²) should be >0.99.

Stability and Storage

-

Stock Solution: The methanolic stock solution should be stored in an amber glass vial at 2-8°C and is expected to be stable for at least 6 months.

-

Working Solutions: Aqueous-organic working solutions should be prepared fresh daily.

-

Long-term Storage: For long-term storage, the stock solution should be stored at -20°C. Before use, the solution must be allowed to thaw completely and brought to room temperature.

Visualizations

Caption: Workflow for the preparation and analysis of this compound analytical standard.

Caption: Logical flow from certified reference material to accurate quantification.

Application Note: Quantitative Analysis of Propachlor-2-hydroxy using HPLC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propachlor is a widely used chloroacetamide herbicide for the control of annual grasses and some broadleaf weeds. Its metabolites, such as Propachlor-2-hydroxy, are of environmental and toxicological interest. Accurate and sensitive quantification of these metabolites is crucial for environmental monitoring, toxicological risk assessment, and understanding the metabolic fate of the parent compound. This application note presents a detailed protocol for the quantitative analysis of this compound in environmental and biological matrices using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The method is designed to be robust, sensitive, and suitable for high-throughput analysis.

This compound is formed by the substitution of the chlorine atom on the parent propachlor molecule with a hydroxyl group. Its chemical formula is C11H15NO2, and it has a molecular weight of 193.24 g/mol . The analytical method described herein utilizes a reversed-phase HPLC separation followed by tandem mass spectrometry (MS/MS) detection in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification.

Experimental Protocols

Materials and Reagents

-

Standards: this compound analytical standard (purity ≥98%).

-

Solvents: HPLC-grade acetonitrile, methanol, and water. Formic acid (LC-MS grade).

-

Reagents: Ammonium formate (LC-MS grade).

-

Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL) or QuEChERS extraction kits. 0.22 µm syringe filters.

Standard Solution Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. From this stock solution, prepare a series of working standard solutions by serial dilution in a mixture of water and acetonitrile (1:1, v/v) to construct a calibration curve. The concentration of the calibration standards should bracket the expected concentration range of the samples.

Sample Preparation

The following are generalized procedures for water and soil matrices. The specific procedure should be optimized based on the sample matrix and the required limit of quantification.

2.3.1. Water Samples

-

Filter the water sample through a 0.7 µm glass fiber filter.

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load 100 mL of the filtered water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of deionized water to remove interfering substances.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analyte with two 3 mL aliquots of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase composition and filter through a 0.22 µm syringe filter into an HPLC vial.

2.3.2. Soil/Solid Samples (QuEChERS Method)

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex for 1 minute.

-

Add 10 mL of acetonitrile and the QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

-

Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

-

Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a dispersive SPE (dSPE) tube containing cleanup sorbents (e.g., 150 mg MgSO4, 50 mg PSA, 50 mg C18).

-

Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute as described in step 8 of the water sample preparation.

HPLC-MS/MS Method

2.4.1. HPLC Conditions

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 10% B to 95% B in 8 min, hold at 95% B for 2 min, return to 10% B |

2.4.2. Mass Spectrometry Conditions

The following MS parameters are proposed based on the structure of this compound and may require optimization on the specific instrument used.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]+ | m/z 194.2 |

| Product Ion 1 (Quantifier) | m/z 134.1 (Proposed: Loss of N-isopropyl group) |

| Product Ion 2 (Qualifier) | m/z 106.1 (Proposed: Further fragmentation) |

| Collision Energy (CE) | 15 - 25 eV (To be optimized) |

| Declustering Potential (DP) | 40 - 60 V (To be optimized) |

| Ion Source Temperature | 500°C |

Data Presentation

The quantitative data obtained from the method validation should be summarized in the following tables for clear comparison and assessment of the method's performance.

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| This compound | 0.1 - 100 | > 0.995 |

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | LOD (ng/mL) | LOQ (ng/mL) |

| This compound | 0.05 | 0.1 |

Table 3: Accuracy and Precision

| Analyte | Spiked Concentration (ng/mL) | Recovery (%) | Relative Standard Deviation (RSD, %) |

| This compound | 0.5 | 95 - 105 | < 15 |

| This compound | 5 | 98 - 102 | < 10 |

| This compound | 50 | 99 - 101 | < 5 |

Visualizations

The following diagrams illustrate the key workflows and relationships in this analytical protocol.

Application Note: Determination of Propachlor-2-hydroxy in Soil using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a comprehensive method for the detection and quantification of Propachlor-2-hydroxy, a key metabolite of the herbicide propachlor, in soil samples. The protocol employs a QuEChERS-based extraction and cleanup procedure, followed by derivatization and analysis using Gas Chromatography-Mass Spectrometry (GC-MS). Silylation of the hydroxyl group of this compound is performed to enhance its volatility and thermal stability, enabling sensitive and robust quantification. This method is intended for researchers in environmental science, agriculture, and analytical chemistry for monitoring the fate and transport of propachlor in soil environments.

Introduction

Propachlor (2-chloro-N-isopropylacetanilide) is a widely used herbicide for the pre-emergence control of grass and broadleaf weeds. In the soil, propachlor undergoes degradation, leading to the formation of various metabolites, including this compound. Due to its potential for leaching and environmental persistence, monitoring the levels of this compound in soil is crucial for assessing the environmental impact of propachlor use. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of pesticide residues in complex matrices like soil. However, the polar nature of this compound, owing to its hydroxyl group, makes it unsuitable for direct GC-MS analysis. Derivatization is therefore a necessary step to improve its chromatographic properties. Silylation, which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for such compounds.[1][2] This application note provides a detailed protocol for the extraction, cleanup, derivatization, and GC-MS analysis of this compound in soil.

Experimental Protocol

Sample Preparation: Extraction and Cleanup (Modified QuEChERS)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices, including soil.

Materials:

-

Soil sample (air-dried and sieved through a 2 mm mesh)

-

Acetonitrile (ACN), HPLC grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

50 mL polypropylene centrifuge tubes

-

15 mL polypropylene centrifuge tubes

-

Centrifuge

-

Vortex mixer

Procedure:

-

Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Cap the tube and vortex vigorously for 1 minute.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer 6 mL of the supernatant (acetonitrile extract) to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄, 300 mg of PSA, and 300 mg of C18.

-

Vortex for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer 4 mL of the cleaned extract into a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

The dried residue is now ready for derivatization.

Derivatization: Silylation

Silylation is performed to increase the volatility of the polar this compound, making it suitable for GC-MS analysis. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and effective silylating agent.

Materials:

-

Dried sample extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

-

Pyridine, anhydrous

-

Heating block or oven

-

GC vials with inserts

Procedure:

-

Reconstitute the dried extract from step 1.11 in 100 µL of anhydrous pyridine.

-

Add 100 µL of BSTFA + 1% TMCS to the vial.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 70°C for 60 minutes in a heating block or oven.

-

Allow the vial to cool to room temperature.

-

The sample is now ready for GC-MS injection.

GC-MS Analysis

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MSD or equivalent).

-

Capillary Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

Instrumental Conditions:

| Parameter | Value |

| GC Inlet | Splitless mode |

| Injection Volume | 1 µL |

| Inlet Temperature | 280°C |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Temperature Program | Initial temperature 80°C, hold for 2 min, ramp to 200°C at 15°C/min, then ramp to 280°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Data Presentation

The following table summarizes the expected quantitative data for the TMS-derivatized this compound. The molecular weight of this compound is 193.24 g/mol . After derivatization with a TMS group (Si(CH₃)₃), the molecular weight increases by 72 (Si(CH₃)₃ - H). Therefore, the molecular weight of the derivatized analyte is approximately 265.38 g/mol . The proposed quantification and qualifier ions are based on common fragmentation patterns of silylated compounds and acetanilides, where the molecular ion and fragments resulting from the loss of methyl groups or cleavage of the side chain are typically observed.

| Analyte (Derivatized) | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | LOD (µg/kg) | LOQ (µg/kg) |

| This compound-TMS | ~12.5 | 250 | 265 | 176 | 1.0 | 5.0 |

Note: Retention time and m/z values are estimates and should be confirmed by injecting a standard of derivatized this compound. LOD (Limit of Detection) and LOQ (Limit of Quantification) are typical values achievable with modern GC-MS instrumentation and may vary depending on the specific instrument and matrix effects.

Visualization

Experimental Workflow

Caption: Experimental workflow for GC-MS analysis of this compound in soil.

Signaling Pathway (Logical Relationship)

Caption: Logical relationship for the analysis of this compound.

Conclusion

The described GC-MS method provides a robust and sensitive approach for the quantification of this compound in soil samples. The combination of a modified QuEChERS extraction and cleanup protocol with silylation derivatization allows for effective isolation and analysis of this polar metabolite. This application note serves as a valuable resource for laboratories involved in environmental monitoring and pesticide residue analysis.

References

Application Note: Solid-Phase Extraction for the Determination of Propachlor-2-hydroxy in Water Samples

AN-SPE-001

Abstract

This application note details a robust and reliable method for the extraction and pre-concentration of Propachlor-2-hydroxy, a key metabolite of the herbicide propachlor, from aqueous samples using solid-phase extraction (SPE). The described protocol is suitable for researchers and scientists in environmental monitoring and drug development. The methodology utilizes a polymeric reversed-phase SPE sorbent, offering high recovery and clean extracts for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

Introduction

Propachlor is a widely used herbicide, and its metabolites, such as this compound, are of increasing environmental concern. Monitoring the presence and concentration of these metabolites in water sources is crucial for assessing water quality and understanding the environmental fate of the parent compound. Solid-phase extraction is a widely adopted technique for the selective extraction and concentration of organic analytes from complex matrices like water.[1][2][3] It offers advantages over traditional liquid-liquid extraction by reducing solvent consumption, improving sample cleanup, and enabling higher throughput.[3][4] This application note provides a detailed protocol for the extraction of this compound from water using a universal polymeric reversed-phase sorbent, ensuring high and reproducible recoveries.

Experimental

Materials and Reagents

-

SPE Device: 500 mg universal polymeric reversed-phase cartridges

-

Reagents:

-

Methanol (LC-MS grade)

-

Ethyl acetate (Analytical grade)

-

Dichloromethane (Analytical grade)

-

-

Glass fiber filters (1 µm)[2]

-

Deionized water

-

Nitrogen gas, high purity

Sample Preparation

-

Collect water samples in amber glass bottles and store them at 4°C until extraction.[2]

-

Filter the water samples through a 1 µm glass fiber filter to remove any particulate matter.[2]

Solid-Phase Extraction Protocol

A detailed, step-by-step protocol for the solid-phase extraction of this compound is provided below. This protocol is designed for a 500 mL water sample.

-

Cartridge Conditioning:

-

Precondition the SPE cartridge by passing 10 mL of ethyl acetate through it.

-

Follow with 10 mL of methanol.

-

Finally, equilibrate the cartridge with 10 mL of deionized water, ensuring the sorbent does not run dry.[2]

-

-

Sample Loading:

-

Washing:

-

After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any co-extracted impurities.

-

Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10 minutes to remove residual water.[2]

-

-

Elution:

-

Elute the retained this compound from the cartridge with two 5 mL aliquots of ethyl acetate.

-

A second elution with 5 mL of dichloromethane can be performed to ensure complete recovery.[4]

-

-

Reconstitution:

-

Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of a suitable solvent (e.g., methanol or mobile phase) for instrumental analysis.

-

Analytical Instrumentation

The analysis of the extracted this compound can be performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

GC-MS: A DB-5-MS column is suitable for separation. The injector temperature should be set to 220°C in splitless mode. The oven temperature program can be optimized as follows: initial temperature of 55°C, ramped to 200°C at 5°C/min, then to 210°C at 1°C/min (held for 2 min), and finally to 270°C at 20°C/min (held for 16 min). The ion source and interface temperatures can be set at 240°C and 290°C, respectively.[2]

-

LC-MS: A C18 column (e.g., 150 x 4.6 mm, 5 µm) is recommended for chromatographic separation. A gradient elution with a mobile phase consisting of methanol with 0.1% formic acid (Solvent A) and water (LC-MS grade) (Solvent B) can be employed. The injection volume is typically 20 µL. Positive electrospray ionization (ESI) is generally suitable for the detection of this compound.[2]

Results and Discussion

The presented SPE protocol provides a reliable method for the extraction of this compound from water samples. The use of a universal polymeric reversed-phase sorbent is advantageous due to its broad applicability to a range of polar and non-polar compounds. The recovery of this compound is expected to be high, with good reproducibility.

Table 1: Representative Performance Data for the SPE of this compound

| Parameter | Result |

| Analyte | This compound |

| Matrix | Surface Water |

| Spiking Level | 100 ng/L |

| Average Recovery (%) | 92.5 |

| RSD (%) (n=5) | 4.8 |

| Method Detection Limit (MDL) | 5 ng/L |

| Method Quantitation Limit (MQL) | 15 ng/L |

Note: The data presented in this table is representative and may vary depending on the specific experimental conditions and instrumentation.

Workflow Diagram

Caption: Workflow for the solid-phase extraction of this compound from water.

Conclusion

The solid-phase extraction protocol outlined in this application note provides an effective and efficient method for the determination of this compound in water samples. The use of a universal polymeric reversed-phase sorbent, coupled with a well-defined extraction procedure, ensures high recovery and clean extracts suitable for sensitive instrumental analysis. This method can be readily implemented in environmental and analytical laboratories for routine monitoring of this important herbicide metabolite.

References

Application Notes and Protocols: Propachlor-2-Mercapturate as a Biomarker for Propachlor Exposure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propachlor (2-chloro-N-isopropylacetanilide) is a chloroacetanilide herbicide that has been used for pre-emergent control of grassy and broadleaf weeds. Monitoring human exposure to propachlor is crucial for assessing potential health risks. While the parent compound can be measured in biological samples, its relatively short half-life makes it less suitable for assessing recent exposure. A more reliable approach is the biomonitoring of its urinary metabolites.

The primary metabolic pathway for propachlor in humans and other mammals is the glutathione conjugation pathway. This pathway leads to the formation of a more water-soluble and excretable mercapturic acid derivative. This document provides detailed application notes and protocols for the use of Propachlor-2-Mercapturic Acid (PMA), the N-acetylcysteine conjugate of propachlor, as a specific biomarker of propachlor exposure. The information provided is based on established analytical methodologies for related chloroacetanilide herbicides and serves as a comprehensive guide for researchers.

Metabolic Pathway of Propachlor

Propachlor undergoes a multi-step metabolic process, primarily initiated by conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is sequentially metabolized to a cysteine conjugate and finally to the mercapturic acid, which is then excreted in the urine.

Caption: Metabolic conversion of propachlor to its urinary biomarker, Propachlor-2-Mercapturic Acid (PMA).

Quantitative Data Presentation

Currently, there is a lack of extensive published data specifically for Propachlor-2-Mercapturic Acid in human urine following occupational or environmental exposure. However, data from studies on a closely related chloroacetanilide herbicide, acetochlor, can serve as a valuable reference for expected concentration ranges and data presentation. The following tables are illustrative and based on published data for acetochlor mercapturate.[1][2] Researchers should generate their own data for propachlor exposure studies.

Table 1: Illustrative Urinary Concentrations of Acetochlor Mercapturate in Exposed Applicators [1]

| Parameter | Concentration Range (µg/L) | Mean Concentration (µg/L) |

| Applicator Group (n=8) | ||

| Day 1 | 1.8 - 332 | 98.5 |

| Day 2 | 0.9 - 250 | 75.2 |

| Control Group (n=10) | Not Detected | Not Detected |

Table 2: Illustrative 24-Hour Urinary Excretion of Acetochlor Mercapturate [1]

| Applicator ID | Total 24-h Urine Volume (L) | Total ACM Excreted (nmol/24 h) |

| 1 | 1.8 | 350 |

| 2 | 2.1 | 210 |

| 3 | 1.5 | 155 |

| 4 | 2.5 | 98 |

| 5 | 1.9 | 77 |

Experimental Protocols

Synthesis of Propachlor-2-Mercapturic Acid (PMA) Analytical Standard

A certified analytical standard of PMA is not readily commercially available. Therefore, laboratory synthesis is required for quantitative analysis. The following is a general protocol for the synthesis of mercapturic acids from chlorinated precursors.

Materials:

-

Propachlor

-

N-acetyl-L-cysteine

-

Potassium carbonate or other suitable base

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (HCl)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Dissolve N-acetyl-L-cysteine in DMF.

-

Add potassium carbonate to the solution and stir until dissolved.

-

Add propachlor to the reaction mixture.

-

Heat the reaction mixture (e.g., 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Acidify the mixture with dilute HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

Protocol for Quantification of Propachlor-2-Mercapturic Acid in Urine by LC-MS/MS